molecular formula C21H16FNO3 B4944114 3-fluorobenzyl 4-(benzoylamino)benzoate CAS No. 717892-30-3

3-fluorobenzyl 4-(benzoylamino)benzoate

Cat. No.: B4944114
CAS No.: 717892-30-3
M. Wt: 349.4 g/mol
InChI Key: OFCAPWBNTHJHKI-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 4-(benzoylamino)benzoate is a benzoate ester characterized by two critical structural motifs:

  • A 4-(benzoylamino) group on the benzoic acid backbone, which introduces hydrogen-bonding capacity and steric bulk.
  • A 3-fluorobenzyl group attached via the ester oxygen, where the fluorine atom at the meta position modulates electronic properties (e.g., electron-withdrawing effects) and influences molecular interactions .

This compound’s unique architecture makes it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

IUPAC Name

(3-fluorophenyl)methyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c22-18-8-4-5-15(13-18)14-26-21(25)17-9-11-19(12-10-17)23-20(24)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCAPWBNTHJHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243616
Record name (3-Fluorophenyl)methyl 4-(benzoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717892-30-3
Record name (3-Fluorophenyl)methyl 4-(benzoylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717892-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluorophenyl)methyl 4-(benzoylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzyl 4-(benzoylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-(benzoylamino)benzoic acid with 3-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 4-(benzoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-(benzoylamino)benzoic acid and 3-fluorobenzoic acid.

    Reduction: Formation of 3-fluorobenzyl alcohol derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorobenzyl 4-(benzoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl 4-(benzoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Variation Key Properties/Effects References
This compound 3-Fluorobenzyl + 4-benzoylamino Enhanced binding affinity due to fluorine’s electronegativity; improved metabolic stability
Benzyl 4-(benzoylamino)benzoate Unsubstituted benzyl group Reduced electronic effects; lower reactivity in polar environments
4-Fluorobenzyl 4-(benzoylamino)benzoate Fluorine at para position on benzyl Altered steric/electronic interactions compared to meta-fluorine
Ethyl 3-bromo-4-((3-fluorobenzyl)oxy)benzoate Bromine + 3-fluorobenzyl ether Higher halogen-dependent reactivity; potential antimicrobial activity
Methyl 4-amino-3-fluorobenzoate Amino group at 4-position + 3-fluoro Increased solubility; distinct pharmacokinetics due to amino group
Ethyl 4-(dimethylamino)benzoate Dimethylamino group at 4-position Superior electron donation; higher reactivity in polymerization

Impact of Fluorine Substitution

  • Electronic Effects: The 3-fluorobenzyl group in the target compound enhances electron-withdrawing properties, stabilizing negative charges and influencing intermolecular interactions (e.g., dipole-dipole, π-stacking) . This contrasts with non-fluorinated analogs, which exhibit weaker polarization .
  • Metabolic Stability : Fluorine’s small size and high electronegativity reduce susceptibility to oxidative metabolism, extending the compound’s half-life compared to chlorine- or methyl-substituted analogs .

Role of the Benzoylamino Group

  • The 4-benzoylamino moiety contributes to: Hydrogen-Bonding Capacity: Facilitates interactions with biological targets (e.g., enzymes, DNA), a feature absent in methylamino or dimethylamino derivatives .

Positional Isomerism Effects

  • Fluorine Position : Moving fluorine from the meta (3-position) to para (4-position) on the benzyl group alters steric and electronic profiles. For example, para-fluorine may reduce steric clashes in planar systems but weaken dipole interactions .
  • Amino Group Position: In methyl 4-amino-3-fluorobenzoate, the amino group’s placement at the 4-position (vs. 3-position) significantly shifts solubility and reactivity, highlighting the sensitivity of benzoate derivatives to substituent orientation .

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